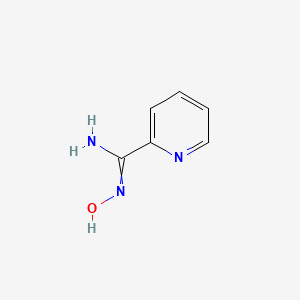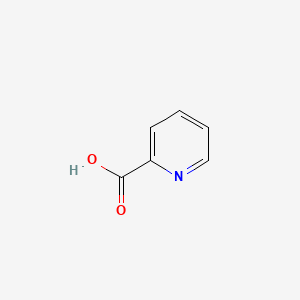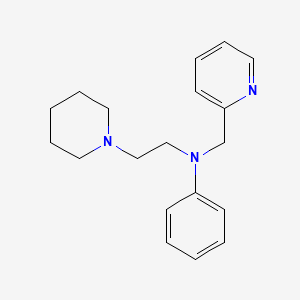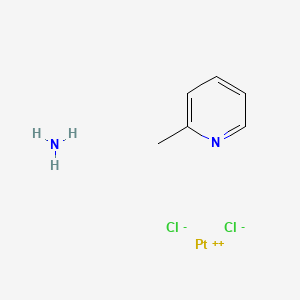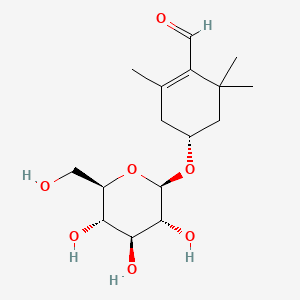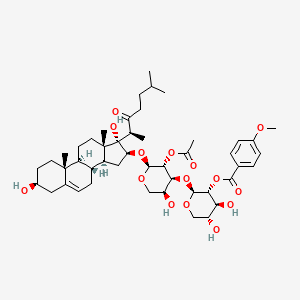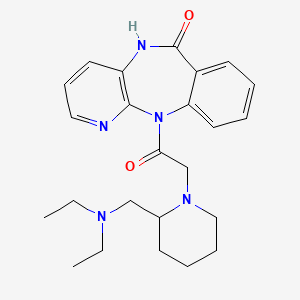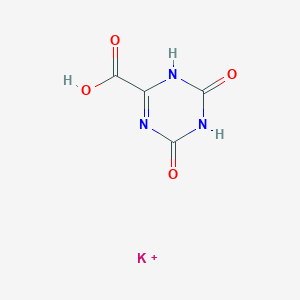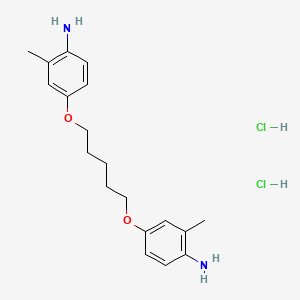
ピフィスリンα
概要
説明
科学的研究の応用
Pifithrin-alpha has a wide range of scientific research applications, including:
作用機序
ピフィトリン-αは、p53の転写活性を阻害することによって効果を発揮します。 p53に結合し、DNAとの相互作用を阻害するため、p53応答性遺伝子の活性化が阻止されます . このp53機能の阻害は、p53媒介性アポトーシス、細胞周期停止、DNA合成阻害の抑制につながります . さらに、ピフィトリン-αは、アリール炭化水素受容体(AhR)のアゴニストとして作用することが判明しており、その生物学的効果にさらに貢献しています .
類似化合物の比較
ピフィトリン-αは、p53の阻害剤でもあるアナログのピフィトリン-βと比較されることがよくあります . 両方の化合物はp53機能を阻害しますが、ピフィトリン-βは組織培養培地中でより安定しており、ピフィトリン-αとは異なる溶解性を持っています . その他の類似化合物には、以下のようなものがあります。
Nutlin-3: p53を安定化させて活性化する、p53-MDM2相互作用の低分子阻害剤です。
RITA(p53の再活性化と腫瘍細胞アポトーシスの誘導): p53に結合し、p53の分解を阻止することで、p53を活性化させる化合物です。
MI-219: Nutlin-3と同様、p53-MDM2相互作用の低分子阻害剤です。
ピフィトリン-αは、p53阻害剤とアリール炭化水素受容体のアゴニストという、二重の役割を持っていることが特徴であり、他のp53阻害剤とは異なります .
生化学分析
Biochemical Properties
Pifithrin-alpha has been reported to inhibit the function of p53, a tumor suppressor protein . It acts by blocking the transcriptional activity of p53, thereby preventing cell apoptosis . It also inhibits DNA damage-induced cell apoptosis . In addition to p53, Pifithrin-alpha also acts as an agonist for the aryl hydrocarbon receptor (AhR) .
Cellular Effects
Pifithrin-alpha exhibits cytotoxic effects in vitro towards two human wild-type p53–expressing tumor cell lines . It has been shown to decrease the neural differentiation rate of newborn cells, thus potentially alleviating neurodegenerative disorders in epilepsy . It also provides neuroprotective effects at the level of mitochondria independently of p53 inhibition .
Molecular Mechanism
The molecular mechanism of Pifithrin-alpha is primarily through the inhibition of p53 function . It does not affect the total protein level of p53 but weakens its post-translational modifications . It also activates the aryl hydrocarbon receptor (AhR)-Nrf2 axis in a p53-independent manner to reduce the level of reactive oxygen species within cells .
Temporal Effects in Laboratory Settings
Pifithrin-alpha is unstable in tissue culture medium and is rapidly converted to its condensation product PFT-β . It has been reported to inhibit firefly luciferase activity both in vivo and in vitro .
Dosage Effects in Animal Models
In animal models, Pifithrin-alpha has been shown to increase survival and reduce gross morphological alterations when administered at 3 hours post fertilization . It does not protect against the lethal effects of ionizing radiation .
Transport and Distribution
It is known that Pifithrin-alpha is soluble in DMSO up to 20 mg/mL .
Subcellular Localization
The role of p53, which Pifithrin-alpha inhibits, in the regulation of autophagy depends on its subcellular localization . In the nucleus, p53 stimulates autophagy while in the cytoplasm it inhibits it .
準備方法
ピフィトリン-αは、2-アミノチオフェノールと4-メチルベンゾイルクロリドを反応させて中間体を作成し、その後環化させて最終生成物を得るという、複数段階のプロセスで合成されます . 合成経路には、以下の手順が含まれます。
2-アミノチオフェノールと4-メチルベンゾイルクロリドの反応: この手順により、中間体が生成されます。
中間体の環化: 中間体は環化して、ピフィトリン-αになります。
ピフィトリン-αの工業生産方法は、同様の合成経路を用いますが、大規模生産用に最適化されています。 通常、再結晶によって精製され、核磁気共鳴(NMR)分光法や質量分析法などの手法によって特性評価されます .
化学反応の分析
ピフィトリン-αは、以下のものを含む様々な化学反応を起こします。
酸化: ピフィトリン-αは、特定の条件下で酸化されて、対応するスルホキシドまたはスルホン誘導体になる可能性があります。
還元: この化合物は、対応するアミン誘導体に還元される可能性があります。
置換: ピフィトリン-αは、様々な求核剤と置換反応を起こし、様々な置換誘導体が生成されます。
これらの反応に用いられる一般的な試薬および条件には、酸化剤(過酸化水素などの酸化)、還元剤(水素化ホウ素ナトリウムなどの還元)、求核剤(アミンなどの置換反応)があります . これらの反応から生成される主要な生成物は、用いられる特定の試薬および条件によって異なります。
科学研究の用途
ピフィトリン-αは、以下のものを含む、幅広い科学研究の用途があります。
類似化合物との比較
Pifithrin-alpha is often compared with its analog, pifithrin-beta, which is also an inhibitor of p53 . While both compounds inhibit p53 function, pifithrin-beta is more stable in tissue culture medium and has different solubility properties compared to pifithrin-alpha . Other similar compounds include:
Nutlin-3: A small-molecule inhibitor of the p53-MDM2 interaction, which stabilizes and activates p53.
RITA (reactivation of p53 and induction of tumor cell apoptosis): A compound that binds to p53 and prevents its degradation, leading to the activation of p53.
MI-219: A small-molecule inhibitor of the p53-MDM2 interaction, similar to Nutlin-3.
Pifithrin-alpha is unique in its dual role as a p53 inhibitor and an agonist of the aryl hydrocarbon receptor, which distinguishes it from other p53 inhibitors .
特性
IUPAC Name |
2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-methylphenyl)ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS.BrH/c1-11-6-8-12(9-7-11)14(19)10-18-13-4-2-3-5-15(13)20-16(18)17;/h6-9,17H,2-5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGVCKULCLQGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C3=C(CCCC3)SC2=N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432994 | |
| Record name | Pifithrin-alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63208-82-2 | |
| Record name | Pifithrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63208-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pifithrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063208822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pifithrin-alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIFITHRIN-.ALPHA. | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D213B92S1Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



